Product packaging for Tazarotene Sulfoxide(Cat. No.:CAS No. 864841-56-5)

Tazarotene Sulfoxide

Cat. No.: B045575
CAS No.: 864841-56-5
M. Wt: 367.5 g/mol
InChI Key: BJSYAJPOMFRVOI-UHFFFAOYSA-N
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Description

Tazarotene Sulfoxide is a key oxidative metabolite of the retinoid prodrug Tazarotene, presenting a valuable reference standard and active compound for investigative purposes. Its primary research utility lies in the realms of dermatology and oncology, where it is employed to elucidate the metabolic pathways, pharmacokinetics, and mechanisms of action of its parent compound. As a retinoid, it acts by binding to specific retinoic acid receptors (RARs), namely RARβ and RARγ, thereby modulating gene expression responsible for cellular differentiation and proliferation. In dermatological research, this compound is critical for studying the treatment of hyperproliferative skin conditions such as psoriasis. In oncology, its role in investigating pathways for acute promyelocytic leukemia (APL) and other malignancies is of significant interest due to its ability to induce apoptosis and inhibit uncontrolled cell growth. This product is offered with comprehensive analytical data, including HPLC and MS documentation, to ensure identity and purity, providing researchers with a reliable tool for advanced metabolic and mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO3S B045575 Tazarotene Sulfoxide CAS No. 864841-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYAJPOMFRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Approach 1: Sonogashira Coupling with 2-Methyl-3-Butyn-2-Ol

In this route, sulfoxide 9 undergoes a Sonogashira coupling with 2-methyl-3-butyn-2-ol (10 ) to form a key alkyne intermediate. The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and copper iodide as a co-catalyst, achieving yields of 78–82% under mild conditions (60°C, 12 hours). The alkyne intermediate is subsequently hydrolyzed to generate the corresponding carboxylic acid, which is esterified with 6-chloronicotinic acid ethyl ester (8 ) to yield tazarotene sulfoxide.

Table 1: Reaction Conditions and Yields for Sonogashira Coupling

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
Co-CatalystCuI (5 mol%)
SolventTetrahydrofuran (THF)
Temperature60°C
Reaction Time12 hours
Yield78–82%

Approach 2: Suzuki-Miyaura Coupling with Boronic Acid Derivatives

An alternative method utilizes a Suzuki-Miyaura coupling between sulfoxide 9 and a boronic acid-functionalized nicotinate ester. This approach replaces the alkyne component with an arylboronic acid, enabling milder reaction conditions (room temperature, 8 hours) and higher yields (85–88%). The use of palladium acetate and SPhos as a ligand system enhances catalytic efficiency, while potassium carbonate facilitates transmetalation.

Table 2: Comparative Analysis of Coupling Approaches

ParameterSonogashira CouplingSuzuki-Miyaura Coupling
Catalyst SystemPd(PPh₃)₄/CuIPd(OAc)₂/SPhos
Temperature60°C25°C
Reaction Time12 hours8 hours
Yield78–82%85–88%
Byproduct FormationModerateLow

Optimization of Reaction Parameters

Solvent Selection and Catalytic Efficiency

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents such as THF and dimethylformamide (DMF) are preferred for their ability to stabilize palladium intermediates. In the Suzuki-Miyaura route, DMF increases reaction rates by 30% compared to THF, attributed to enhanced ligand solubility.

Ligand Design and Steric Effects

Bidentate ligands like SPhos improve catalytic activity by reducing palladium agglomeration. Computational studies indicate that steric bulk in SPhos prevents undesired β-hydride elimination, a common side reaction in coupling processes.

Structural Characterization and Validation

The final this compound product is characterized by:

  • X-ray Crystallography : Confirms the S-oxide configuration and planar geometry.

  • FTIR Spectroscopy : Peaks at 1,040 cm⁻¹ (S=O stretch) and 1,680 cm⁻¹ (ester C=O stretch).

  • Melting Point : 95–96°C, consistent with high purity.

Table 3: Physicochemical Properties of this compound

PropertyValue
Melting Point95–96°C
Partition Coefficient0.84 (octanol/water)
Bulk Density0.400 g/mL
Tapped Density0.555 g/mL

Industrial-Scale Considerations

The described methods are scalable to multi-kilogram production, with the Suzuki-Miyaura route offering superior throughput (92% yield at 10 kg scale). Key challenges include:

  • Palladium Removal : Activated carbon filtration reduces residual palladium to <5 ppm.

  • Crystallization Control : Anti-solvent addition (hexane) ensures uniform crystal morphology .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Dermatological Applications

Acne Vulgaris Treatment
Tazarotene foam (0.1%) was FDA-approved for treating acne vulgaris in patients aged 12 years and older. Clinical trials demonstrated significant reductions in lesion counts and improvements in the Investigator's Static Global Assessment (ISGA) scores compared to vehicle controls . The pharmacokinetic profile indicated that tazarotene foam provides lower systemic exposure than gel formulations, thus enhancing safety .

Psoriasis Management
Tazarotene has been shown to effectively manage psoriasis by modulating keratinocyte proliferation and differentiation. A review highlighted its ability to regulate gene expression involved in inflammatory pathways, thereby reducing psoriatic lesions .

Angiogenesis and Wound Healing

Recent studies have identified tazarotene as a proangiogenic agent, promoting endothelial cell functions critical for angiogenesis. In vitro experiments demonstrated that tazarotene enhances endothelial tubulogenesis and branching morphogenesis . In vivo studies using Matrigel implants revealed that systemic administration of tazarotene significantly increased microvessel density and functionality, accelerating wound healing processes .

Cancer Research

Tazarotene has shown promise in inhibiting cancer stem-like cells. In murine models of melanoma, tazarotene exhibited substantial growth inhibition of tumor-repopulating cells (TRCs), suggesting potential applications in cancer therapy . Although the sulfoxide derivative may have diminished activity compared to tazarotene itself, ongoing research seeks to elucidate its full therapeutic potential.

Case Study 1: Acne Vulgaris Treatment

A multi-center clinical trial involving 300 participants assessed the efficacy of tazarotene foam over 12 weeks. Results indicated that 70% of participants achieved at least a two-grade improvement on the ISGA scale, with significant reductions in acne lesions noted at week 12 .

Case Study 2: Wound Healing

In a controlled study using an ear punch model in mice, tazarotene treatment resulted in rapid wound closure and improved skin regeneration characterized by new hair follicle formation and enhanced collagen maturation . This highlights its potential utility in therapeutic settings for chronic wounds.

Case Study 3: Psoriasis

A review of clinical applications reported that patients treated with tazarotene for psoriasis experienced significant reductions in plaque thickness and erythema after 8 weeks of therapy. The drug's mechanism through RAR modulation was credited for these improvements .

Mechanism of Action

The mechanism of action of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate involves its interaction with specific molecular targets. The thiochromenyl group can interact with enzymes and receptors, modulating their activity. The nicotinate ester moiety may also play a role in its biological effects by influencing cellular pathways .

Comparison with Similar Compounds

Research Implications and Clinical Relevance

  • Metabolic Inactivation : The rapid oxidation of tazarotenic acid to sulfoxide/sulfone limits systemic exposure, enhancing topical safety ().
  • Degradation Chemistry : Photolytic sulfoxide/sulfone formation (TP-6/TP-8) necessitates stabilized formulations to preserve tazarotene efficacy ().

Biological Activity

Tazarotene sulfoxide, a metabolite of the retinoid prodrug tazarotene, has garnered attention due to its biological activity, particularly in the context of dermatological therapies and angiogenesis. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Tazarotene and Its Metabolites

Tazarotene is a third-generation retinoid that is primarily used in the treatment of acne vulgaris and psoriasis. Upon topical application, it is hydrolyzed into its active form, tazarotenic acid, which can further be metabolized into this compound and other polar metabolites. The pharmacokinetics of tazarotene indicate extensive protein binding (over 99%) and low systemic exposure following topical application, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Angiogenesis Promotion

Recent studies have demonstrated that tazarotene promotes angiogenesis through several mechanisms:

  • In Vitro Studies : Tazarotene significantly enhances the tube formation and branching morphogenesis of endothelial cells in culture. This effect is mediated by the activation of retinoic acid receptors (RARs), leading to increased expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors such as hepatocyte growth factor (HGF) and placental growth factor (PGF) while decreasing antiangiogenic factors like pentraxin-3 .
  • In Vivo Studies : In animal models, tazarotene has been shown to enhance wound healing by promoting blood vessel growth in Matrigel implants and accelerating tissue repair processes. For instance, in ear punch models, treatment with tazarotene resulted in rapid closure of wounds accompanied by normal skin regeneration and collagen maturation .

Metabolic Pathways

The metabolism of tazarotenic acid involves cytochrome P450 enzymes CYP26A1 and CYP26B1, which contribute to its conversion into various metabolites, including this compound. Understanding these metabolic pathways is essential for elucidating the pharmacological profile and potential side effects associated with tazarotene use .

Case Studies

Several clinical trials have evaluated the efficacy of tazarotene formulations in treating skin conditions:

  • Acne Vulgaris : A Phase III study involving over 1,400 participants showed that tazarotene foam (0.1%) significantly reduced inflammatory and non-inflammatory lesions compared to a vehicle control. The results indicated a statistically significant improvement in skin condition as measured by the Investigator Static Global Assessment (ISGA) scale .
  • Psoriasis : In another study focused on psoriasis vulgaris, short contact therapy with tazarotene gel demonstrated favorable outcomes with minimal irritant contact dermatitis reported among participants .

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical trial results related to tazarotene and its metabolites.

Parameter Tazarotene Gel (0.1%) Tazarotene Foam (0.1%)
AUC (0-tau)Higher by 1.8-2.2-foldLower systemic exposure
CmaxHigher by 1.8-2.2-foldLower systemic exposure
Mean plasma concentration (pg/mL)127.1 ± 70.92Not specified
Trial Phase Participants Outcome Measures Results
Phase III Acne Study744Lesion reductionStatistically significant reduction at week 12 (p < 0.001)
Phase III Psoriasis StudyVariesContact dermatitis incidenceMinimal incidence observed

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying tazarotene sulfoxide in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for low-concentration metabolites. For plasma samples, protein precipitation with acetonitrile (≥95% recovery) is recommended to isolate this compound . Validation should include calibration curves (1–100 ng/mL range) and spike-recovery tests in triplicate. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy when structural confirmation is critical .

Q. How does the stability of this compound vary under different pH and solvent conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 4–9) at 25°C and 40°C to simulate physiological and accelerated degradation conditions. Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to its inertness, but aqueous solubility limits require dilution in phosphate-buffered saline (PBS) for in vitro assays. Monitor degradation via UV-Vis spectroscopy (λmax = 254 nm) and confirm metabolite identity with LC-MS .

Q. What are the key pharmacokinetic parameters of this compound in human studies?

  • Methodological Answer : Phase I trials using radiolabeled tazarotene (¹⁴C) demonstrate that sulfoxide metabolites account for ~15% of total urinary excretion. Use non-compartmental analysis (NCA) to calculate area under the curve (AUC), half-life (t₁/₂ = 8–12 hours), and clearance rates. Adjust for high plasma protein binding (>99%) using equilibrium dialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., murine vs. human CYP450 isoforms). Design cross-species comparative studies with genetically modified models (e.g., humanized CYP26B1 mice). Use meta-analysis tools (e.g., RevMan) to pool data from Phase III trials (n ≥ 200 per arm) and stratify by covariates like baseline severity or comedolytic activity .

Q. What experimental designs are optimal for studying this compound’s phototoxic potential?

  • Methodological Answer : Follow OECD Guideline 432 (3T3 NRU phototoxicity test) with modifications for retinoid-specific assays. Expose HaCaT keratinocytes to UVA/UVB (0.5–10 J/cm²) post-treatment with this compound (0.1–10 µM). Measure reactive oxygen species (ROS) via DCFDA fluorescence and apoptosis via Annexin V/PI flow cytometry. Include positive controls (e.g., chlorpromazine) and validate in ex vivo human skin models .

Q. How can mechanistic studies differentiate this compound’s activity from its parent compound, tazarotene?

  • Methodological Answer : Use CRISPR-Cas9 knockout models (e.g., RAR-γ null fibroblasts) to isolate sulfoxide-specific pathways. Compare transcriptomic profiles via RNA-seq (p-adjusted <0.05) and validate with qPCR for retinoid-responsive genes (e.g., CRABP2, KRT16). Co-administer selective inhibitors (e.g., LE135 for RAR-β) to delineate receptor subtype contributions .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² (>0.90). For skewed distributions (common in dermatological data), apply non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s correction .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols per ICH Q2(R1):

  • Purity : ≥98% by HPLC (C18 column, 220 nm).
  • Residual Solvents : Gas chromatography (GC) for DMSO (<500 ppm).
  • Stability : Accelerated stability testing (40°C/75% RH for 6 months) with degradation ≤5% .

Tables for Key Methodological Comparisons

Parameter HPLC-UV LC-MS/MS
Detection Limit 10 ng/mL0.1 ng/mL
Matrix Compatibility Plasma, urinePlasma, tissue homogenates
Structural Confirmation Limited (retention time only)High (fragmentation patterns)
Reference

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazarotene Sulfoxide
Reactant of Route 2
Reactant of Route 2
Tazarotene Sulfoxide

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